molecular formula C16H13N3O2 B2875448 N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide CAS No. 866038-73-5

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B2875448
CAS No.: 866038-73-5
M. Wt: 279.299
InChI Key: KHNPRUXRHCUOFL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring fused with a carboxamide group and substituted with phenyl and methylphenyl groups. The presence of the oxadiazole ring imparts significant chemical stability and biological activity, making it a compound of interest in various fields of research.

Scientific Research Applications

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with phenyl isocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-5-phenyl-1,2,4-thiadiazole-3-carboxamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    N-(4-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide: Contains a triazole ring, offering different chemical and biological properties.

Uniqueness

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

N-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)17-15(20)14-18-16(21-19-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPRUXRHCUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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